molecular formula C24H30BrN3O4S B387958 4-BROMO-N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-ETHOXYPHENYL)BENZENE-1-SULFONAMIDE

4-BROMO-N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-ETHOXYPHENYL)BENZENE-1-SULFONAMIDE

Cat. No.: B387958
M. Wt: 536.5g/mol
InChI Key: YHFBUAIMAZYKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-ETHOXYPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a cyclooctylidenehydrazino group, and an ethoxyphenyl group attached to a benzenesulfonamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-ETHOXYPHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclooctylidenehydrazino group: This step involves the reaction of cyclooctanone with hydrazine to form the cyclooctylidenehydrazine intermediate.

    Introduction of the ethoxyphenyl group: This step involves the reaction of 4-ethoxyaniline with a suitable sulfonyl chloride to form the ethoxyphenylbenzenesulfonamide intermediate.

    Coupling of intermediates: The final step involves the coupling of the cyclooctylidenehydrazine intermediate with the ethoxyphenylbenzenesulfonamide intermediate in the presence of a brominating agent to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-ETHOXYPHENYL)BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-BROMO-N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-ETHOXYPHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-ETHOXYPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating signaling pathways: Interacting with receptors or other proteins involved in cellular signaling pathways.

    Inducing apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

4-BROMO-N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-ETHOXYPHENYL)BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:

    4-bromo-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.

    4-bromo-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(4-propoxyphenyl)benzenesulfonamide: Similar structure but with a propoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H30BrN3O4S

Molecular Weight

536.5g/mol

IUPAC Name

2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-(cyclooctylideneamino)acetamide

InChI

InChI=1S/C24H30BrN3O4S/c1-2-32-22-14-12-21(13-15-22)28(33(30,31)23-16-10-19(25)11-17-23)18-24(29)27-26-20-8-6-4-3-5-7-9-20/h10-17H,2-9,18H2,1H3,(H,27,29)

InChI Key

YHFBUAIMAZYKFA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NN=C2CCCCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NN=C2CCCCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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